1,3-Dimethoxynaphthalene
Overview
Description
1,3-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.23 . It is a liquid at room temperature and is stored in a dry, sealed environment .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-dibromonaphthalene with the corresponding nucleophile . In a study, the polymerization of 2-methoxynaphthelene with an equimolar amount of formaldehyde proceeded homogeneously to give the polymer in good yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3 .Chemical Reactions Analysis
This compound is mainly metabolized through the oxygenation of its naphthoquinone nucleus and the hydrolysis of its side chain . In a study, it was found that the introduction of a naphthalene moiety to the polymer in the main or side chain can enhance its thermal stability, crystallinity, or processability .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a dry, sealed environment at room temperature .Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization
1,3-Dimethoxynaphthalene demonstrates potential as a matrix in matrix-assisted laser desorption/ionization (MALDI) experiments. It has been particularly useful in investigating the structure of labile species like polymetallic porphyrins due to its ability to form molecular radical cations and diagnostic fragments, offering advantages over traditional matrices (Aiello et al., 2004).
Vibrational Spectroscopy and Density Functional Theory
This compound has been characterized using vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. These studies provide insights into its molecular structure, atomic charges, and vibrational frequencies, contributing to a better understanding of its chemical properties (Kandasamy et al., 2015).
Biosynthesis Studies
Research into the biosynthesis of eleutherinol, a natural product, has utilized derivatives of dimethoxynaphthalene, demonstrating its relevance in the field of natural product synthesis and structural determination (Birch & Donovan, 1953).
Homogeneous Pyrolysis
This compound has been studied in the context of homogeneous pyrolysis. This research provides insights into the yield and composition of liquid and gaseous products, as well as kinetic parameters and potential mechanisms for its decomposition (Platonov et al., 2002).
Fluorescence Quenching and Charge Transfer Complexes
Studies on dimethoxynaphthalenes, including this compound, focus on their interaction with π-acceptors. These interactions are crucial in understanding fluorescence quenching mechanisms and the formation of charge transfer complexes, which have applications in molecular electronics and sensing (El-Kemary, 1995).
Photochemical Cycloaddition Reagents
This compound is used in photochemical cycloaddition reactions to create functionalized products with large chromophore separations. This has implications in material science and organic synthesis, demonstrating the compound's versatility (Margetic, Russell, & Warrener, 2000).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of various novel organic molecules. Its derivatives are used as intermediates in creating complex structures with potential applications in pharmaceuticals and materials science (Dong-sheng, 2004).
Mechanism of Action
Properties
IUPAC Name |
1,3-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVOEDQPSYWNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357894 | |
Record name | 1,3-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-61-3 | |
Record name | 1,3-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.